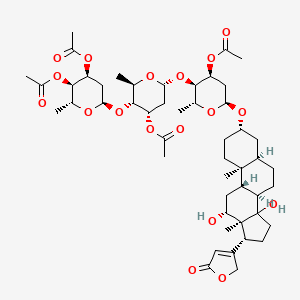
Tetraacetyldigoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraacetyldigoxin is a derivative of digoxin, a well-known cardiac glycoside. It is primarily used for its positive inotropic effects, which increase the force of heart muscle contractions. This compound is an acetylated form of digoxin, which enhances its pharmacokinetic properties, making it more effective in certain medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetraacetyldigoxin involves the acetylation of digoxin. This process typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups on the digoxin molecule .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraacetyldigoxin undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to revert to digoxin.
Oxidation: It can undergo oxidation reactions, although these are less common due to the stability of the acetyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Hydrolysis: Digoxin.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetraacetyldigoxin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of cardiac glycosides.
Biology: Investigated for its effects on cellular processes, particularly in cardiac cells.
Medicine: Explored for its potential in treating heart conditions due to its enhanced pharmacokinetic properties compared to digoxin.
Industry: Used in the development of new cardiac drugs and in the study of drug delivery systems.
Wirkmechanismus
Tetraacetyldigoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac muscle contraction, thereby improving heart function. The acetylation of digoxin enhances its absorption and bioavailability, making it more effective in clinical applications .
Vergleich Mit ähnlichen Verbindungen
Digoxin: The parent compound, used widely in the treatment of heart conditions.
Digitoxin: Another cardiac glycoside with similar effects but different pharmacokinetic properties.
Acetyldigitoxin: An acetylated derivative of digitoxin with enhanced pharmacokinetic properties.
Uniqueness: Tetraacetyldigoxin is unique due to its multiple acetyl groups, which significantly enhance its pharmacokinetic properties compared to digoxin and other similar compounds. This makes it a valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
29701-13-1 |
|---|---|
Molekularformel |
C49H72O18 |
Molekulargewicht |
949.1 g/mol |
IUPAC-Name |
[(2R,3R,4S,6S)-3-[(2R,4S,5R,6R)-4-acetyloxy-5-[(2R,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C49H72O18/c1-23-44(64-29(7)53)36(61-26(4)50)20-42(59-23)66-46-25(3)60-43(21-38(46)63-28(6)52)67-45-24(2)58-41(19-37(45)62-27(5)51)65-32-12-14-47(8)31(17-32)10-11-34-35(47)18-39(54)48(9)33(13-15-49(34,48)56)30-16-40(55)57-22-30/h16,23-25,31-39,41-46,54,56H,10-15,17-22H2,1-9H3/t23-,24-,25-,31-,32+,33-,34-,35+,36+,37+,38+,39-,41-,42-,43-,44-,45-,46-,47+,48+,49?/m1/s1 |
InChI-Schlüssel |
RASGVLIRXOAHJT-KXDZLFOKSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC(=O)C)O[C@@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


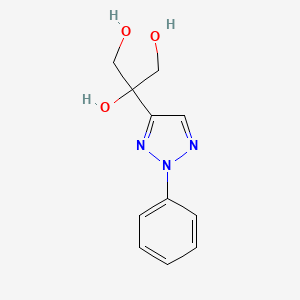
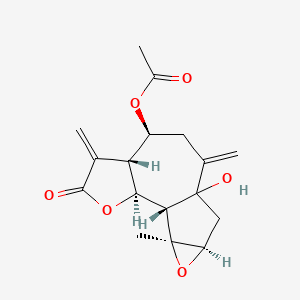
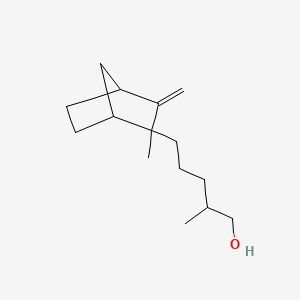
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
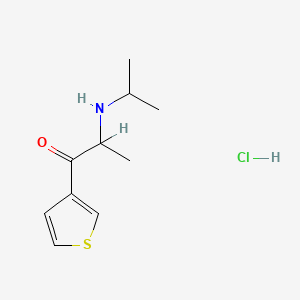
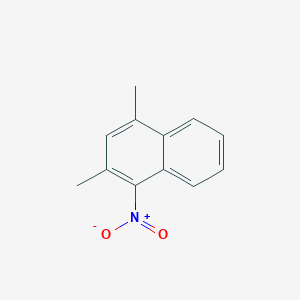
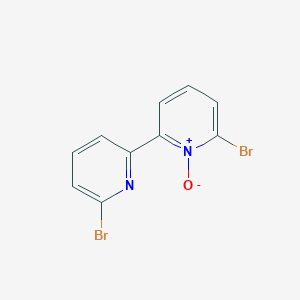
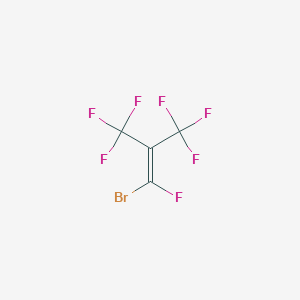

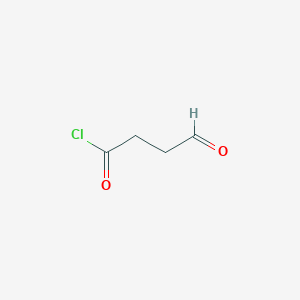
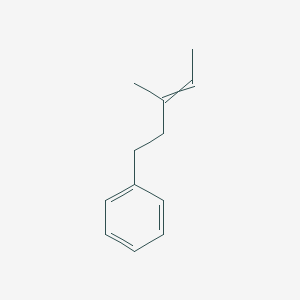
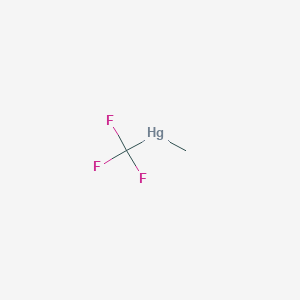
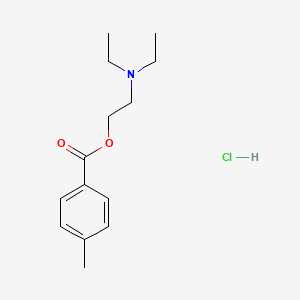
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
